molecular formula C17H18N4O4S B3203404 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide CAS No. 1021255-56-0

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide

Cat. No.: B3203404
CAS No.: 1021255-56-0
M. Wt: 374.4 g/mol
InChI Key: SUBQZDNEDFOPQY-UHFFFAOYSA-N
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Description

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide is a synthetic organic compound featuring multiple aromatic rings and functional groups. This compound is a result of advanced organic synthesis techniques aimed at creating molecules with specific functional properties, typically for research purposes in various scientific fields.

Mechanism of Action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-yl group have been found to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis.

Mode of Action

Compounds with similar structures have been shown to inhibit the vegf-induced huvec cell migration , indicating potential anti-angiogenic activity.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the case of VEGFR1 inhibition, the compound could potentially disrupt the VEGF signaling pathway, leading to reduced angiogenesis . This could have downstream effects on tumor growth and metastasis, as these processes often rely on angiogenesis for nutrient supply.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound does indeed inhibit VEGFR1, it could potentially lead to reduced angiogenesis, affecting the growth and spread of tumors . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide involves multiple steps:

  • Formation of the benzo[d][1,3]dioxole derivative: : Starting from commercially available materials, this step involves the creation of the benzo[d][1,3]dioxole core via standard aromatic substitution reactions.

  • Attachment of the amino group: : Introduction of the amine functional group is achieved through nucleophilic substitution or reductive amination.

  • Coupling with pyridazine: : The intermediate product is then coupled with a pyridazine derivative using a cross-coupling reaction, often facilitated by a palladium catalyst under inert atmosphere.

  • Final amide formation: : The last step involves the formation of the isobutyramide group through amide bond formation, typically via coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For large-scale production, the synthesis involves:

  • Optimization of reaction conditions such as temperature, pressure, and solvent selection to ensure high yield and purity.

  • Use of continuous flow chemistry techniques to maintain consistent reaction conditions.

  • Implementation of purification methods like crystallization or chromatography to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur or amine groups, leading to sulfoxide or nitroso derivatives.

  • Reduction: : Reduction can occur at various sites, including the amide or aromatic rings, resulting in amine or reduced aromatic systems.

  • Substitution: : The aromatic rings and attached functional groups allow for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Conditions often involve strong bases (e.g., NaH) or acids (e.g., HCl), and sometimes catalysts like Pd/C in hydrogenation reactions.

Major Products Formed

Depending on the reaction conditions and reagents used, major products include oxidized sulfoxides, reduced amines, or various substituted aromatic derivatives.

Scientific Research Applications

This compound is notable in multiple fields due to its structure and reactivity:

  • Chemistry: : Used as a building block for synthesizing other complex molecules, or as a catalyst/ligand in various reactions.

  • Biology: : Investigated for its interactions with biological macromolecules, potentially serving as a molecular probe or drug candidate.

  • Medicine: : Explored for therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : May find applications in materials science, such as in the development of new polymers or chemical sensors.

Comparison with Similar Compounds

Uniqueness

Compared to other compounds with similar backbones:

  • N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide: stands out due to the specific positioning of functional groups, which grants it unique reactivity and binding properties.

List of Similar Compounds

  • N-(6-(2-oxoethyl)thio)pyridazin-3-yl)amino isobutyramide

  • N-(6-((2-oxoethyl)thio)pyridazin-3-yl)amino benzo[d][1,3]dioxol

  • N-(6-((benzo[d][1,3]dioxol-5-yl)amino)pyridazin-3-yl)thio isobutyramide

These compounds share structural similarities but may differ in their specific functional properties and applications.

That should give you a comprehensive overview

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-10(2)17(23)19-14-5-6-16(21-20-14)26-8-15(22)18-11-3-4-12-13(7-11)25-9-24-12/h3-7,10H,8-9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBQZDNEDFOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide
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N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide

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